1-Phenylprop-2-ynylbenzene
Description
Properties
CAS No. |
4279-86-1 |
|---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-phenylprop-2-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,15H |
InChI Key |
FGWZIKKFNKHTTD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
1-Phenylprop-2-ynylbenzene, also known as phenylpropyne, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
1-Phenylprop-2-ynylbenzene has the molecular formula and is characterized by a phenyl group attached to a propyne moiety. Its structure is important for its interaction with biological targets.
Biological Activity Overview
1-Phenylprop-2-ynylbenzene exhibits various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures to 1-phenylprop-2-ynylbenzene possess significant antimicrobial effects against various pathogens. For instance, studies have shown that alkynes can disrupt bacterial cell membranes, leading to cell death .
- Antitumor Activity : The compound has been investigated for its potential antitumor effects. It has been found to inhibit the proliferation of cancer cells in vitro, suggesting that it may interfere with cancer cell signaling pathways .
The biological activity of 1-phenylprop-2-ynylbenzene can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Interaction with Nuclear Receptors : The compound may act as a ligand for orphan nuclear receptors, influencing gene expression related to metabolism and cell growth. This interaction could lead to altered cellular responses in tumor cells .
- Cell Cycle Arrest : Studies suggest that 1-phenylprop-2-ynylbenzene can induce cell cycle arrest in cancer cells, preventing their proliferation. This effect is likely mediated through the modulation of signaling pathways associated with cell division .
Antimicrobial Activity
A study demonstrated that phenylpropyne derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, highlighting their potential as novel antimicrobial agents .
Antitumor Effects
In vitro studies on human breast cancer cell lines showed that 1-phenylprop-2-ynylbenzene reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death .
Data Tables
Chemical Reactions Analysis
Sonogashira Cross-Coupling
1-Phenylprop-2-ynylbenzene participates in Sonogashira coupling with aryl halides under Pd/Cu catalysis, forming extended π-conjugated systems. Typical conditions include:
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%)
-
Base : Et₃N or iPr₂NH
-
Solvent : THF or DMF at 60–80°C
Example : Reaction with iodobenzene yields 1,4-diphenylbuta-1,3-diynebenzene derivatives, characterized by UV-Vis absorption at λₘₐₓ = 320 nm .
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Iodotoluene | 4-Methyl-diarylbutadiyne | 78 | PdCl₂(PPh₃)₂, CuI, THF |
| 1-Bromo-4-fluorobenzene | Fluoro-substituted diarylalkyne | 65 | Pd(OAc)₂, DMF, 70°C |
[2+2] Photocycloaddition
Under UV irradiation (λ = 254 nm), the alkyne undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutene derivatives. Stereoselectivity depends on substituent electronic effects .
Mechanism :
-
Photoexcitation generates a diradical intermediate.
-
Intersystem crossing leads to triplet-state reactivity.
-
Radical recombination forms the cycloadduct.
Kinetic Data :
Electrophilic Aromatic Substitution
The benzene rings undergo nitration and sulfonation at the para position due to electron-donating effects from the propargyl group.
Nitration :
Sulfonation :
-
Conditions : Oleum (20% SO₃), 40°C
-
Regioselectivity : >95% para substitution (¹H NMR: δ 8.2 ppm, singlet) .
Rhodium-Catalyzed Carbocyclization
With Rh(I) catalysts, 1-phenylprop-2-ynylbenzene forms fused bicyclic structures via alkyne-alkene coupling .
Example :
-
Catalyst : [Rh(COD)Cl]₂ (5 mol%)
-
Solvent : Toluene, 80°C
-
Product : Benzannulated cyclopentenone (¹³C NMR: δ 205 ppm, carbonyl) .
| Catalyst | Product Structure | Yield (%) |
|---|---|---|
| Rh(I)/AgBF₄ | Bicyclo[5.3.0]decatriene | 72 |
| Ir(COD)Cl | Tetralin derivative | 58 |
Oxidation
Ozonolysis cleaves the alkyne to form benzophenone derivatives:
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the alkyne to 1-phenylpropylbenzene:
Mechanistic and Kinetic Insights
-
Steric Effects : Bulky substituents on the benzene ring reduce reaction rates by 30–40% in Sonogashira coupling.
-
Electronic Effects : Electron-withdrawing groups (e.g., −NO₂) enhance electrophilic substitution rates (ΔG‡ = −12 kJ/mol) .
-
Regioselectivity : In Diels-Alder reactions, the alkyne acts as a dienophile with >20:1 endo selectivity .
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
1-Phenylprop-2-en-1-one
- Molecular Formula : C₉H₈O
- CAS No.: Not explicitly listed (referenced in synthesis studies) .
- Key Properties: Contains a conjugated enone system (C=C-O), enabling keto-enol tautomerism and participation in Michael addition reactions. Hazards include skin irritation (H315), eye irritation (H319), and acute toxicity (H302, H332) .
- Applications : Used in chalcone synthesis for pharmaceutical intermediates .
1-Phenyl-2-nitropropene (β-Methyl-β-nitrostyrene)
- Molecular Formula: C₉H₉NO₂
- CAS No.: 705-60-2 .
- Key Properties :
1-Allyl-2-methylbenzene (o-Allyltoluene)
- Molecular Formula : C₁₀H₁₂
- CAS No.: 1587-04-8 .
- Key Properties: Allyl group (C=C-CH₂) enhances reactivity in Diels-Alder or alkylation reactions. Synonymous with 1-methyl-2-(prop-2-en-1-yl)benzene; used in polymer and fragrance industries .
Physical and Chemical Properties Comparison
*Inferred properties based on structural analogy.
Q & A
Basic: What are the standard synthetic routes for 1-phenylprop-2-ynylbenzene, and how can experimental reproducibility be ensured?
Methodological Answer:
Synthesis typically involves Sonogashira coupling between phenylacetylene and a substituted benzyl halide. Key steps include:
- Reagent Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a degassed solvent system (e.g., THF/triethylamine) .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .
- Reproducibility: Document reaction conditions (temperature, solvent ratios, catalyst loading) in the main manuscript, with detailed procedural nuances (e.g., degassing time) in supplementary materials .
Basic: Which spectroscopic techniques are most reliable for characterizing 1-phenylprop-2-ynylbenzene, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques:
- NMR: ¹H NMR for alkyne proton detection (~2.5–3.5 ppm) and aromatic integration; ¹³C NMR for sp-hybridized carbon identification (~70–90 ppm) .
- IR: Confirm alkyne stretch (~2100–2260 cm⁻¹) and absence of impurities (e.g., hydroxyl peaks).
- Data Conflicts: Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies persist, replicate synthesis and compare with literature spectra from peer-reviewed sources (e.g., PubChem) .
Advanced: How can computational modeling (e.g., DFT) guide the design of 1-phenylprop-2-ynylbenzene derivatives for catalytic applications?
Methodological Answer:
- Model Setup: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Catalytic Insights: Simulate transition states for alkyne insertion or oxidative addition steps in palladium-catalyzed reactions. Compare activation energies to experimental yields .
- Validation: Correlate computational predictions with kinetic data (e.g., Arrhenius plots) to refine models .
Advanced: What strategies address contradictions in toxicity data for 1-phenylprop-2-ynylbenzene across studies?
Methodological Answer:
- Data Triangulation: Compare in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies, noting test conditions (dose, exposure time).
- Confounding Factors: Assess solvent residuals (e.g., THF) in synthesized batches via GC-MS, as impurities may skew toxicity results .
- Meta-Analysis: Use PRISMA guidelines to systematically review literature, prioritizing studies with GHS-compliant hazard assessments .
Advanced: How can mechanistic studies (e.g., isotopic labeling) elucidate reaction pathways in 1-phenylprop-2-ynylbenzene-based polymer synthesis?
Methodological Answer:
- Isotopic Tracers: Incorporate deuterium at the alkyne position to track proton transfer steps via ²H NMR .
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate species during polymerization .
Basic: What safety protocols are critical when handling 1-phenylprop-2-ynylbenzene in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid sparks—alkynes are flammable .
- Emergency Procedures: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How should researchers design a study to investigate the environmental persistence of 1-phenylprop-2-ynylbenzene?
Methodological Answer:
- Experimental Design:
- Data Interpretation: Apply QSAR models to predict bioaccumulation potential, validating with experimental log P values .
Basic: What are the best practices for documenting and archiving synthetic data for 1-phenylprop-2-ynylbenzene?
Methodological Answer:
- Data Structure: Include raw NMR/FID files, chromatograms, and crystallographic data (if available) in supplementary materials .
- Metadata: Annotate synthesis dates, batch numbers, and instrument calibration logs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Repositories: Deposit data in ChemSpider or Zenodo with persistent identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
